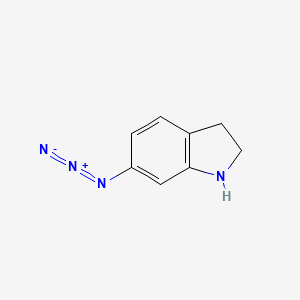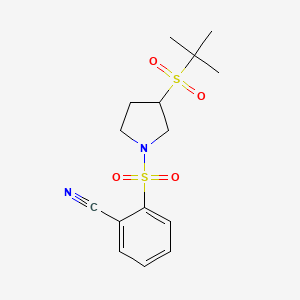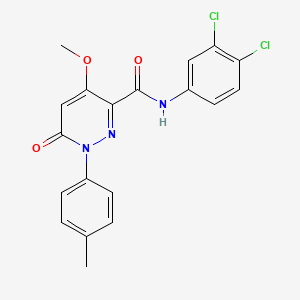![molecular formula C15H19NO2 B2667553 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361641-38-3](/img/structure/B2667553.png)
1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one, also known as MPPP, is a chemical compound that belongs to the family of piperidine derivatives. It was first synthesized in the 1970s and has been studied for its potential applications in scientific research.
Mécanisme D'action
1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one acts as a dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can result in increased dopamine signaling. 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one also has a high affinity for dopamine receptors, which can further enhance dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one are related to its mechanism of action. By increasing dopamine signaling, 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one can lead to enhanced motor activity, euphoria, and other effects associated with dopamine release. However, prolonged use of 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one can lead to neurotoxicity and damage to dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one has several advantages as a tool for scientific research, including its high affinity for dopamine receptors and its ability to increase dopamine levels in the brain. However, its potential for neurotoxicity and damage to dopaminergic neurons must be taken into account when using it in lab experiments. Additionally, 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one is a controlled substance and must be handled with care.
Orientations Futures
There are several future directions for research on 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, further research is needed to better understand the neurotoxicity and damage to dopaminergic neurons associated with prolonged use of 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one. Finally, the development of new dopamine reuptake inhibitors based on the structure of 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one could lead to the discovery of new drugs for the treatment of neurological disorders.
In conclusion, 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one is a chemical compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one as a tool for scientific research and as a potential treatment for neurological disorders.
Méthodes De Synthèse
The synthesis of 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one involves the reaction of 4-methoxyphenylacetonitrile with piperidine and propionic anhydride. The resulting compound is then purified through recrystallization to obtain 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one in its pure form. This synthesis method has been well-established and is widely used in scientific research.
Applications De Recherche Scientifique
1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for dopamine receptors, which makes it a useful tool for studying the dopamine system in the brain. 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one has also been studied for its potential use in the treatment of Parkinson's disease, as it can increase dopamine levels in the brain.
Propriétés
IUPAC Name |
1-[3-(4-methoxyphenyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-15(17)16-10-4-5-13(11-16)12-6-8-14(18-2)9-7-12/h3,6-9,13H,1,4-5,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATBDCUQTJQRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN(C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2667471.png)



![N,N-Dimethyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-sulfonamide](/img/structure/B2667477.png)

![(Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2667481.png)
![(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-prop-2-enylprop-2-enamide](/img/structure/B2667484.png)



![N-(4-fluorophenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2667490.png)

![5-((2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2667493.png)